strontium;diacetate;hydrate

CAS No.:

Cat. No.: VC13568165

Molecular Formula: C4H8O5Sr

Molecular Weight: 223.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8O5Sr |

|---|---|

| Molecular Weight | 223.72 g/mol |

| IUPAC Name | strontium;diacetate;hydrate |

| Standard InChI | InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 |

| Standard InChI Key | SZHYESNNWCCJNC-UHFFFAOYSA-L |

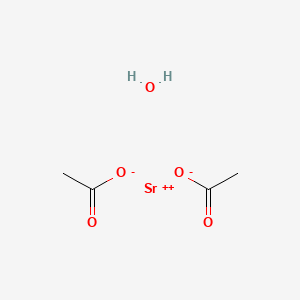

| SMILES | CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Strontium diacetate hydrate is systematically named strontium;diacetate;hydrate under IUPAC nomenclature . Its molecular formula, , reflects the presence of two acetate ions (), one strontium cation (), and a water molecule in its hydrated form. The compound’s structural integrity arises from ionic interactions between the strontium cation and acetate anions, stabilized by hydrogen bonding from the water molecule .

Table 1: Key Identifiers of Strontium Diacetate Hydrate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | strontium;diacetate;hydrate | |

| Molecular Formula | ||

| Molecular Weight | 223.72 g/mol | |

| SMILES | CC(=O)[O-].CC(=O)[O-].O.[Sr+2] | |

| InChI Key | SZHYESNNWCCJNC-UHFFFAOYSA-L |

Hydration States and Variants

The compound exists in multiple hydration states, including hemihydrate () and anhydrous forms, each with distinct physicochemical properties . For instance, the hemihydrate variant has a molecular weight of 214.72 g/mol and a higher solubility of 385 g/L in water compared to the monohydrate . These differences underscore the importance of specifying hydration states in industrial and research contexts.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Strontium diacetate hydrate is a white crystalline solid with a density of 2.099 g/cm³ . It exhibits a melting point above 220°C, beyond which it decomposes into strontium oxide and gaseous byproducts . The compound’s solubility in water is temperature-dependent, with reported values ranging from 385 g/L for the hemihydrate to lower values for higher hydration states. This solubility facilitates its use in aqueous synthesis routes for strontium-based materials.

Spectral and Structural Data

The compound’s 2D and 3D structural models reveal a coordination geometry where the strontium ion is surrounded by acetate ligands and water molecules . Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) can identify characteristic peaks for the acetate group (e.g., C=O stretching at ~1700 cm⁻¹) and strontium-oxygen bonds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, a generalized method involves the reaction of strontium carbonate () with acetic acid () under reflux conditions. The reaction proceeds as:

The product is then crystallized from an aqueous solution to yield the hydrate form .

Industrial Manufacturing

Industrial production emphasizes purity control, often employing high-grade strontium carbonate (99.995% trace metals basis) and acetic acid. Crystallization is conducted under controlled humidity to achieve the desired hydration state. American Elements, a leading supplier, offers strontium acetate hemihydrate in purities up to 99.999% for specialized applications .

Applications in Science and Industry

Precursor for Advanced Materials

Strontium diacetate hydrate serves as a critical precursor in the synthesis of:

-

Strontium oxide (SrO): Produced via thermal decomposition, SrO is used in ceramic glazes and optical materials .

-

Nanoparticles: The acetate’s solubility enables wet-chemical synthesis of strontium-based nanomaterials for catalysis and electronics .

Table 2: Industrial Grades and Specifications

| Grade (Purity) | Product Code | Application |

|---|---|---|

| 99% (2N) | SR-AC-02-C.05HYD | General laboratory use |

| 99.9% (3N) | SR-AC-03-C.05HYD | High-purity chemical synthesis |

| 99.99% (4N) | SR-AC-04-C.05HYD | Nanomaterials production |

Comparative Analysis with Related Compounds

Strontium Acetate vs. Strontium Carbonate

Role in Materials Science

Compared to strontium nitrate (), the acetate offers superior solubility and lower decomposition temperatures, making it preferable for solution-phase syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume